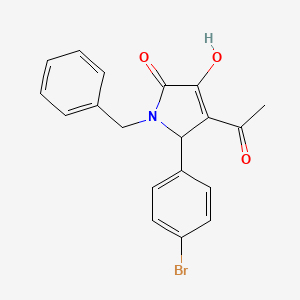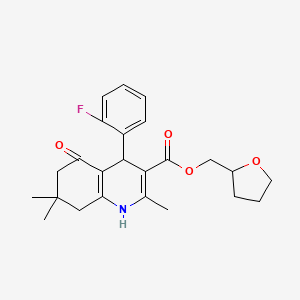![molecular formula C14H16N2O3S B5085723 1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)
1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone, commonly known as DMPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPE is a thioether derivative of ketamine, a well-known anesthetic agent. In recent years, DMPE has gained attention as a potential treatment for various neurological disorders due to its unique pharmacological properties.
Mécanisme D'action
DMPE is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the glutamatergic, serotonergic, and noradrenergic systems. DMPE has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, and to enhance the activity of the AMPA receptor, a subtype of glutamate receptor. DMPE has also been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
DMPE has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. DMPE has been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to promote neurogenesis, the growth of new neurons in the brain. DMPE has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPE has several advantages as a research tool, including its unique pharmacological profile and its potential therapeutic applications. However, DMPE also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several possible future directions for research on DMPE. One area of interest is the potential use of DMPE as a treatment for post-traumatic stress disorder (PTSD). DMPE has been shown to have anxiolytic effects in animal models of anxiety and may have potential as a treatment for PTSD. Another area of interest is the potential use of DMPE as a treatment for chronic pain conditions. DMPE has been investigated for its potential analgesic effects and may have potential as a treatment for chronic pain. Finally, further research is needed to elucidate the exact mechanism of action of DMPE and to explore its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
The synthesis of DMPE involves the reaction between 3,4-dimethoxybenzaldehyde and 2-(1-methyl-1H-imidazol-2-ylthio)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of DMPE as a white crystalline solid with a melting point of 119-121°C.
Applications De Recherche Scientifique
DMPE has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and chronic pain. DMPE has been shown to exhibit rapid and sustained antidepressant effects in preclinical studies. DMPE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, DMPE has been investigated for its potential analgesic effects in chronic pain conditions.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-7-6-15-14(16)20-9-11(17)10-4-5-12(18-2)13(8-10)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLCCPKAOXVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)

![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)

![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)

![1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)